molecular formula C7H6N4O B055340 Imidazo[1,2-b]pyridazine-2-carboxamide CAS No. 123531-29-3

Imidazo[1,2-b]pyridazine-2-carboxamide

Cat. No. B055340
M. Wt: 162.15 g/mol
InChI Key: DJUSZKBLNSVQLI-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine-2-carboxamide is a compound that has been studied for its potential pharmaceutical applications . It has been found to have relevance in the treatment of chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis .


Synthesis Analysis

The synthesis of Imidazo[1,2-b]pyridazine-2-carboxamide has been explored in various studies. Organometallic-chemistry-based methods have been used for the preparation of imidazo[1,2-b]pyridazines by cyclization as well as their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada and Stille .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-b]pyridazine-2-carboxamide is characterized by a 2-oxo-1,2-dihydropyridine ring which can have a variety of alkyl, aryl, and heteroaryl groups as substituents . Among them, 2-pyridyl has been found to provide much enhanced Caco-2 permeability, attributed to its ability to form intramolecular hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving Imidazo[1,2-b]pyridazine-2-carboxamide have been studied extensively. The compound has been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[1,2-b]pyridazine-2-carboxamide are characterized by its unique physicochemical properties. The pyridazine ring is endowed with weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Scientific Research Applications

  • Picornavirus Inhibitors : Imidazo[1,2-b]pyridazines have been identified as potent and broad-spectrum inhibitors against human picornaviruses. They are particularly effective against human rhinovirus and enteroviruses, with specific compounds showing significant activity without apparent cellular toxicity (Hamdouchi et al., 2003).

  • Kinase Inhibitor Applications : The imidazo[1,2-b]pyridazine scaffold is crucial in medicinal chemistry, especially in the development of kinase inhibitors like ponatinib. Its structure-activity relationships (SAR) are extensively studied for therapeutic applications in medicine (Garrido et al., 2021).

  • Electrophilic Substitutions : Research on electrophilic substitutions on imidazo[1,2-b]pyridazines, including halogenation, nitration, and sulphonation, has been conducted. These studies contribute to understanding the chemical properties and reactivity of this compound (Kobe et al., 1968).

  • Antimycobacterial Properties : Imidazo[1,2-a]pyridine-8-carboxamides, a related class, have been identified as novel antimycobacterial leads. They are selective inhibitors of Mycobacterium tuberculosis, showing no activity against other gram-positive or gram-negative pathogens (Ramachandran et al., 2013).

  • Analgesic and Anti-inflammatory Activities : Imidazo[1,2-b]pyridazine-2-carboxylic derivatives have been synthesized and tested for their anti-inflammatory, analgesic, and ulcerogenic activities. These compounds have shown significant pharmacological activity, with structure-activity relationships providing insights into their analgesic properties (Luraschi et al., 1997).

  • Binding to Amyloid Plaques : A study synthesized imidazo[1,2-b]pyridazine derivatives and evaluated their binding to amyloid plaques, with potential applications in the development of positron emission tomography radiotracers for imaging Aβ plaques in Alzheimer's disease (Zeng et al., 2010).

  • Benzodiazepine Receptor Binding : Certain imidazo[1,2-b]pyridazine compounds have been found to bind strongly to peripheral-type benzodiazepine receptors on mitochondria and monocytes, offering a new class of ligands for these receptors (Davies et al., 1995).

  • Acetylcholinesterase Inhibitors : Imidazo[1,2-b]pyridazine compounds have shown potent acetylcholinesterase inhibitory activity, with additional antiproliferative, anti-migratory, and anti-inflammatory effects at higher doses. These properties suggest potential applications in neurodegenerative diseases and inflammation (Sharma et al., 2021).

properties

IUPAC Name

imidazo[1,2-b]pyridazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)5-4-11-6(10-5)2-1-3-9-11/h1-4H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUSZKBLNSVQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438132
Record name Imidazo[1,2-b]pyridazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-b]pyridazine-2-carboxamide

CAS RN

123531-29-3
Record name Imidazo[1,2-b]pyridazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
Number of citations: 3 www.sciencedirect.com
CL Cioffi, B Racz, A Varadi, EE Freeman… - Journal of medicinal …, 2019 - ACS Publications
Retinol-binding protein 4 (RBP4) serves as a transporter for all-trans-retinol (1) in the blood, and it has been proposed to act as an adipokine. Elevated plasma levels of the protein have …
Number of citations: 21 pubs.acs.org
L Zhang, L Chen, EM Beck, TA Chappie… - Journal of Medicinal …, 2017 - ACS Publications
As part of our effort in identifying phosphodiesterase (PDE) 4B-preferring inhibitors for the treatment of central nervous system (CNS) disorders, we sought to identify a positron emission …
Number of citations: 23 pubs.acs.org

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